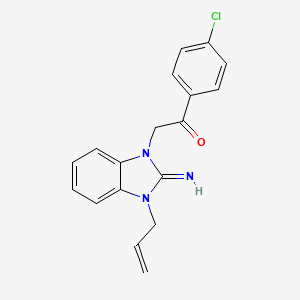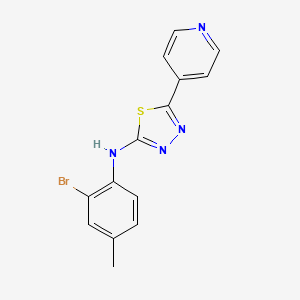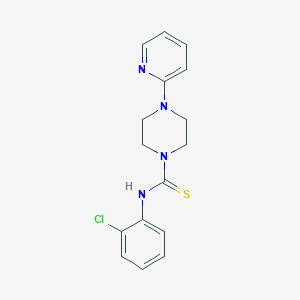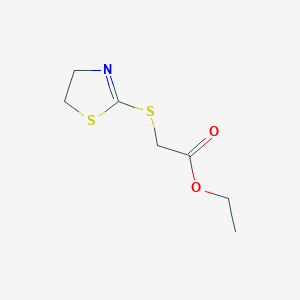![molecular formula C16H15BrN2O2 B5846036 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5846036.png)
4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide, also known as BMB, is a chemical compound that has shown potential in various scientific research applications. This compound belongs to the class of benzamides and is known to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide is not fully understood. However, it has been proposed that 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has also been found to inhibit the production of inflammatory cytokines by inhibiting the activity of certain transcription factors. Additionally, 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been found to inhibit the growth of bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro. 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has also been found to inhibit the production of inflammatory cytokines in vitro. Additionally, 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been found to inhibit the growth of various bacterial strains in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its well-established synthesis method. Additionally, 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been found to have potential in various scientific research applications. However, one of the limitations of using 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide. One of the future directions is to study its potential use as an anticancer agent in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide. Further studies are also needed to determine the potential side effects of 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide and its toxicity levels. Finally, future studies should focus on improving the solubility of 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide in water to increase its potential use in various scientific research applications.
Conclusion:
In conclusion, 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method is well established, and it has been found to have various biochemical and physiological effects. 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has potential as an anticancer, anti-inflammatory, and antibacterial agent. However, further studies are needed to fully understand its mechanism of action, potential side effects, and toxicity levels. Future studies should also focus on improving its solubility in water to increase its potential use in various scientific research applications.
Synthesemethoden
The synthesis of 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide involves the reaction of 4-bromobenzoyl chloride with N-(3-methylphenyl)glycine followed by the reaction of the resulting intermediate with 2-aminoacetic acid. The final product is obtained by the reaction of this intermediate with 4-bromoaniline. The synthesis method of 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide is well established and has been reported in various research articles.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has shown potential in various scientific research applications. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has also been studied for its potential use as an anti-inflammatory agent. It has been found to inhibit the production of inflammatory cytokines in vitro. Additionally, 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been studied for its potential use as an antibacterial agent. It has been found to inhibit the growth of various bacterial strains in vitro.
Eigenschaften
IUPAC Name |
4-bromo-N-[2-(3-methylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-11-3-2-4-14(9-11)19-15(20)10-18-16(21)12-5-7-13(17)8-6-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVXVHLDDKSCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5845953.png)
![N-[4-(benzyloxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5845959.png)
![dimethyl 5-[(cyclopentylcarbonyl)amino]isophthalate](/img/structure/B5845965.png)
![methyl 3-{[(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5845974.png)

![3-[2-(4-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5845982.png)
![2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B5845984.png)




![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5846046.png)

![4-ethyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5846074.png)